

Application Note and Protocol: Structural Analysis of Dihydroniloticin via NMR Spectroscopy

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Compound of Interest		
Compound Name:	Dihydroniloticin	
Cat. No.:	B1180404	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroniloticin is a naturally occurring tetracyclic triterpenoid belonging to the limonoid class of compounds.[1][2] Limonoids are known for a wide range of biological activities, making them of significant interest in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[3] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of **Dihydroniloticin**. While the specific ¹H and ¹³C NMR data for **Dihydroniloticin** from the primary literature could not be accessed for this note, the following sections provide template tables and detailed protocols for acquiring and interpreting the necessary NMR data.

Data Presentation

The following tables are templates for the organization of ¹H and ¹³C NMR data for **Dihydroniloticin**. Researchers should populate these tables with their experimentally obtained data. The chemical structure of **Dihydroniloticin** (C₃₀H₅₀O₃) as obtained from PubChem is provided below for reference.[1]

Structure of **Dihydroniloticin**:



Table 1: ¹H NMR Data for **Dihydroniloticin** (Template)

Position (δ) ppm	t Multiplicity	Coupling Constant (J) Hz	Assignment
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Table 2: 13C NMR Data for **Dihydroniloticin** (Template)

Position Chemical Shift (δ) ppm	DEPT	Assignment
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Experimental Protocols

The following protocols outline the steps for sample preparation and the acquisition and processing of NMR spectra for the structural elucidation of **Dihydroniloticin**.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Sample Purity: Ensure the **Dihydroniloticin** sample is of high purity (>95%), as impurities
 can complicate spectral analysis.
- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For non-polar compounds like triterpenoids, deuterated chloroform (CDCl₃) is a common choice.
 Other potential solvents include deuterated methanol (CD₃OD), acetone (acetone-d₆), or dimethyl sulfoxide (DMSO-d₆).
- Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of Dihydroniloticin in 0.5-0.6 mL of the chosen deuterated solvent.[4] For 2D NMR experiments, a more concentrated sample (10-20 mg) may be beneficial to reduce acquisition time.
- Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v) to reference the chemical shifts to 0.00 ppm. However, modern spectrometers can also reference the spectra to the residual solvent peak.



- Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Data Acquisition

The following 1D and 2D NMR experiments are recommended for the complete structural assignment of **Dihydroniloticin**.

- ¹H NMR (Proton): This is the fundamental experiment to determine the number and types of protons in the molecule.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
- ¹³C NMR (Carbon): This experiment provides information on the number and types of carbon atoms.
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: 200-240 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)



- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
- 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spinspin couplings, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).[5]
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations).[5] This is crucial for assigning the protonated carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations).[5] HMBC is essential for connecting different spin systems and identifying quaternary carbons.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations. This information is vital for determining the relative stereochemistry of the molecule.
- 3. NMR Data Processing and Analysis
- Software: Utilize NMR processing software such as Mnova, TopSpin, or NMRium for data analysis.[6][7][8]
- Processing Steps:
 - Fourier Transformation: Convert the raw time-domain data (FID) into the frequencydomain spectrum.
 - Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
 - Baseline Correction: Correct any distortions in the baseline of the spectrum.

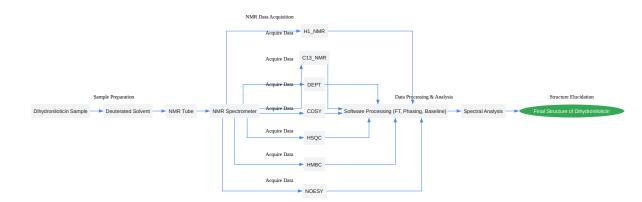


- Referencing: Calibrate the chemical shift axis using TMS or the residual solvent peak.
- Integration (¹H NMR): Integrate the proton signals to determine the relative number of protons for each resonance.
- Peak Picking: Identify and list the chemical shifts of all peaks.
- Structural Elucidation Strategy:
 - Use the ¹H and ¹³C NMR spectra along with the molecular formula to identify the types and numbers of protons and carbons.
 - Use DEPT spectra to classify the carbon signals.
 - Analyze the COSY spectrum to establish proton-proton connectivity and build molecular fragments.
 - Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
 - Utilize the HMBC spectrum to connect the molecular fragments through long-range correlations and to assign quaternary carbons.
 - Analyze the NOESY/ROESY spectrum to determine the spatial relationships between protons and elucidate the stereochemistry.

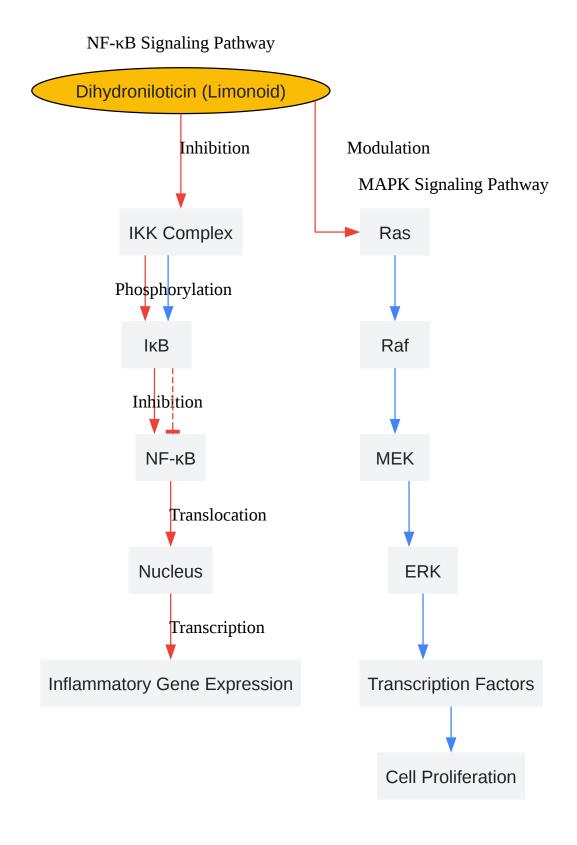
Visualizations

Experimental Workflow for Structural Elucidation









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